![molecular formula C15H29ClN2O3 B13597785 tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling and subsequent protection of functional groups. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrochloric acid in water for acidic hydrolysis, sodium hydroxide in water for basic hydrolysis.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a carboxylic acid or other esters.
科学的研究の応用
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
作用機序
The mechanism of action of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic use of the compound.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Uniqueness
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C15H29ClN2O3 |
|---|---|
分子量 |
320.85 g/mol |
IUPAC名 |
tert-butyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m0./s1 |
InChIキー |
BTQXBBUMQUZBOD-ZOWNYOTGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@@H](C2)O.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


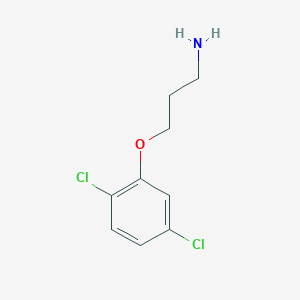
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)
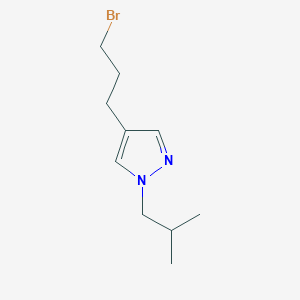
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
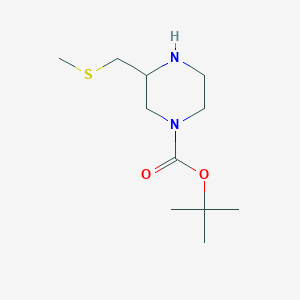
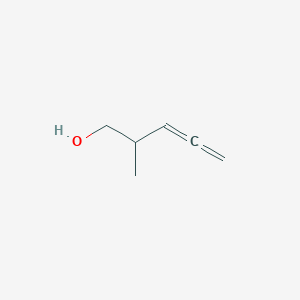
![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)

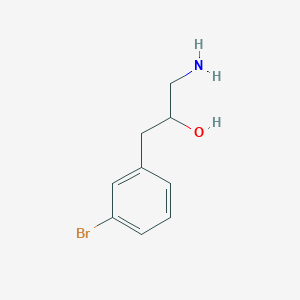


![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)

